N-cyclopentyl-2-phenoxypropanamide
Description
N-cyclopentyl-2-phenoxypropanamide is a propanamide derivative featuring a cyclopentyl group attached to the amide nitrogen and a phenoxy substituent at the 2-position of the propanamide backbone. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 231.29 g/mol (calculated based on structural analysis). The compound’s structure confers moderate lipophilicity due to the cyclopentyl and aromatic phenoxy groups, which may influence its solubility and bioavailability.
Properties
IUPAC Name |
N-cyclopentyl-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(17-13-9-3-2-4-10-13)14(16)15-12-7-5-6-8-12/h2-4,9-12H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKABVUUUXKNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-phenoxypropanamide typically involves the reaction of cyclopentylamine with 2-phenoxypropanoic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction can be represented as follows:
Cyclopentylamine+2-phenoxypropanoic acid→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures or pressures.
Major Products Formed
Oxidation: Formation of N-cyclopentyl-2-phenoxypropanoic acid or other oxidized derivatives.
Reduction: Formation of N-cyclopentyl-2-phenoxypropanamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-cyclopentyl-2-phenoxypropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N-cyclopentyl-2-phenoxypropanamide with structurally related compounds:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₄H₁₇NO₂ | 231.29 | Cyclopentyl (N), Phenoxy (C2) |
| 2-[(3-fluorophenyl)amino]-N-phenylpropanamide | C₁₅H₁₅FN₂O | 258.29 | 3-Fluorophenylamino (C2), Phenyl (N) |
| 2-Bromo-N-(2,6-difluorophenyl)propanamide | C₉H₈BrF₂NO | 264.07 | Bromo (C2), 2,6-Difluorophenyl (N) |
Key Findings:
Substituent Effects on Molecular Weight: The fluorinated compound 2-[(3-fluorophenyl)amino]-N-phenylpropanamide has a higher molecular weight (258.29 g/mol) due to the fluorine atom and additional aromatic nitrogen . Bromination in 2-Bromo-N-(2,6-difluorophenyl)propanamide increases molecular weight (264.07 g/mol), reflecting bromine’s atomic mass.
Bromine in the third compound may reduce aqueous solubility but improve halogen-bonding interactions in biological systems.
Biological Relevance: Fluorine and bromine substituents are common in medicinal chemistry for tuning metabolic stability and target affinity. The absence of halogens in this compound suggests distinct mechanistic pathways compared to halogenated analogs.
Synthetic Accessibility: this compound’s synthesis likely involves coupling cyclopentylamine with 2-phenoxypropanoic acid, whereas the fluorinated analog requires aromatic amination steps, which may involve hazardous reagents .
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